molecular formula C12H11N3S B13178799 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B13178799
M. Wt: 229.30 g/mol
InChI Key: HJSNTFUNFAINKQ-UHFFFAOYSA-N
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Description

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .

Scientific Research Applications

Biological Activity

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving triazole and quinoline derivatives. The general synthetic route includes the condensation of 5,5-dimethyl-1,3-cyclohexanedione with various aromatic amines under acidic conditions. The resulting product is characterized by its thiol functional group, which is crucial for its biological activity.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicate that it acts as a DNA intercalator , disrupting the replication process of cancer cells. Its ability to inhibit cell proliferation was assessed using various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical)5.4
MCF-7 (Breast)8.2
A549 (Lung)7.0

The structure-activity relationship (SAR) studies suggest that the presence of the thiol group enhances its interaction with DNA, leading to increased cytotoxicity against these cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has been tested against Gram-positive and Gram-negative bacteria and fungi:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

These findings indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. The proposed mechanism involves the modulation of antioxidant pathways and inhibition of apoptotic processes in neuronal cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study 1 : In a preclinical trial involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Case Study 2 : A study assessing the compound's effects on bacterial infections in rats demonstrated a marked decrease in bacterial load and improved survival rates.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C12H11N3S/c1-7-3-4-9-8(2)6-11-13-14-12(16)15(11)10(9)5-7/h3-6H,1-2H3,(H,14,16)

InChI Key

HJSNTFUNFAINKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C

Origin of Product

United States

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